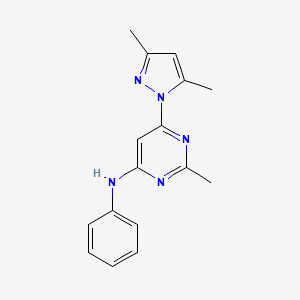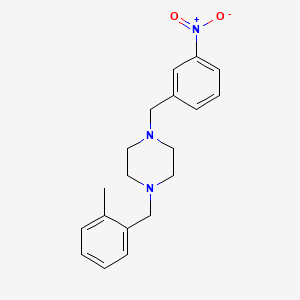
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide, commonly known as CNH-Nap, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CNH-Nap is a derivative of 2-naphthol and is primarily used as a reagent in biochemical and physiological experiments.
科学研究应用
CNH-Nap has a wide range of applications in scientific research. It is primarily used as a reagent in biochemical and physiological experiments to study the activity of various enzymes and proteins. CNH-Nap is also used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, CNH-Nap has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of CNH-Nap is not fully understood. However, it is believed that CNH-Nap acts as a chelator, binding to metal ions and preventing them from participating in various biological processes. CNH-Nap has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
CNH-Nap has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and may therefore have potential anti-inflammatory properties. Additionally, CNH-Nap has been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment. CNH-Nap has also been shown to act as a fluorescent probe, making it useful for detecting the presence of metal ions in biological samples.
实验室实验的优点和局限性
One advantage of using CNH-Nap in lab experiments is its versatility. CNH-Nap can be used as a reagent in a variety of experiments, making it useful for studying different biological processes. Additionally, CNH-Nap is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using CNH-Nap. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, CNH-Nap may have potential side effects, which could affect the accuracy of experimental results.
未来方向
There are several potential future directions for research involving CNH-Nap. One area of research could focus on further elucidating the mechanism of action of CNH-Nap. This could involve studying the binding interactions between CNH-Nap and metal ions, as well as the effects of CNH-Nap on enzyme activity. Another area of research could focus on the potential anti-inflammatory and anti-tumor properties of CNH-Nap. This could involve studying the effects of CNH-Nap on inflammation and tumor growth in animal models. Additionally, research could be conducted to explore the potential use of CNH-Nap as a fluorescent probe for detecting the presence of metal ions in biological samples.
合成方法
The synthesis of CNH-Nap involves the reaction of 1-hydroxy-2-naphthoic acid with 4-chloro-3-nitroaniline in the presence of a suitable coupling agent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 1-hydroxy-2-naphthoic acid and the amino group of 4-chloro-3-nitroaniline. The resulting product is then purified by recrystallization to obtain pure CNH-Nap.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-8-6-11(9-15(14)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCWJBIGWQYBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356740 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
CAS RN |
68352-28-3 |
Source


|
| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)




![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)




![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)

![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
